molecular formula C9H9N3O2 B15070692 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B15070692
M. Wt: 191.19 g/mol
InChI Key: QWYWQTGRBQOSQD-UHFFFAOYSA-N
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Description

8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2, an amino group at position 8, and a carboxylic acid at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. The compound is often utilized as a building block for bioactive molecules due to its ability to participate in decarboxylative cross-coupling reactions and amide bond formations .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,10H2,1H3,(H,13,14)

InChI Key

QWYWQTGRBQOSQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)N)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 8 participates in nucleophilic substitution reactions, particularly in the presence of electrophilic agents. For example:

  • Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives under mild acidic conditions (yields: 70–85%).

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) produces N-alkylated products.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)
Acetic anhydrideRT, HCl (cat.)8-Acetamido-2-methylimidazo[...]82
Methyl iodideDMF, K₂CO₃, 60°C8-Methylamino-2-methylimidazo[...]75

Esterification and Amidation

The carboxylic acid group at position 3 undergoes classic acid-derived reactions:

  • Esterification : Reacts with methanol or ethanol under H₂SO₄ catalysis to form methyl/ethyl esters (yields: 88–92%) .

  • Amidation : Coupling with amines (e.g., benzylamine) via EDCI/HOBt-mediated activation produces carboxamides .

Table 2: Carboxylic Acid Derivatives

Reaction TypeReagentConditionsProductYield (%)
EsterificationMeOH, H₂SO₄Reflux, 4hMethyl ester90
AmidationBenzylamine, EDCIDCM, RT, 12h3-Benzylcarboxamide78

Condensation and Cyclization

The compound serves as a precursor in multicomponent reactions:

  • Groebke–Blackburn–Bienaymé Reaction : Reacts with aldehydes and isonitriles under acid catalysis (e.g., HCl) to form tricyclic imidazo[1,2-a]pyridine derivatives .

  • Microwave-Assisted Cyclization : Under solvent-free microwave irradiation (65°C, 100 W), it undergoes rapid cyclization with α-bromoacetophenones to yield fused heterocycles (yields: 82–90%) .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (180–200°C) or via metal-catalyzed pathways (e.g., CuI), yielding 8-amino-2-methylimidazo[1,2-a]pyridine .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core facilitates electrophilic substitutions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6 or 7, directed by the amino and carboxylic acid groups.

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, though yields are moderate (50–60%) due to competing decomposition.

Key Research Findings

  • Metal-Free Synthesis : Catalyst-free protocols using microwave irradiation or acid catalysis achieve high regioselectivity and reduced reaction times (15–20 min) .

  • Biological Relevance : Derivatives exhibit enhanced bioactivity post-functionalization, including acetylcholinesterase inhibition (IC₅₀: 0.2–50 μM) .

Reaction Optimization Insights

  • Solvent Impact : Reactions in ethanol/water mixtures improve yields compared to pure organic solvents .

  • Microwave Efficiency : Energy-efficient protocols reduce byproduct formation, as seen in solvent-free syntheses .

Mechanism of Action

The mechanism of action of 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents on the imidazo[1,2-a]pyridine scaffold significantly influence reactivity and biological activity. Key comparisons include:

2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid
  • Structure: Lacks the 8-amino group but shares the 2-methyl and 3-carboxylic acid substituents.
  • Reactivity : Exhibits high efficiency in palladium-catalyzed decarboxylative cross-coupling reactions with aryl chlorides, achieving yields up to 96% under optimized conditions (Pd(OAc)₂, S-Phos, DMA/H₂O) .
  • Applications : Used to synthesize amides and hydrazides for antitubercular and anti-inflammatory agents .
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid
  • Structure: Chlorine at position 6 instead of the amino group at position 6.
  • Properties: Lower solubility in water compared to the amino-substituted derivative. Molecular weight: 196.59 g/mol (anhydrous) .
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid
  • Structure : Phenyl group at position 2 instead of methyl.
  • Biological Activity: Derivatives show notable anti-inflammatory activity. For example, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid demonstrated superior anti-inflammatory effects in preclinical models .
8-Hydroxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Hydroxy group at position 8 and methyl at position 3.
  • Applications: Limited data, but hydroxyl groups often enhance hydrogen bonding in biological targets .
Decarboxylative Cross-Coupling
  • 8-Amino-2-methyl derivative: Limited direct data, but similar 2-methyl derivatives undergo efficient Pd-catalyzed reactions with aryl chlorides (85–96% yields) .
  • 6-Fluoro derivative : Lower reactivity observed (moderate yields), likely due to electronic effects of fluorine .
Amide Formation
  • 8-Amino-2-methyl derivative: The 3-carboxylic acid group facilitates coupling with amines (e.g., HBTU/DIPEA conditions) to generate amides for drug discovery .
  • 2-Phenyl derivatives : Similar coupling strategies yield anti-inflammatory amides .

Physicochemical Properties

  • 8-Amino-2-methyl derivative: The amino group enhances water solubility compared to methyl- or chloro-substituted analogs.
  • 6-Methoxy derivatives: Methoxy groups increase lipophilicity (LogP ~1.5–2.0), whereas amino groups balance solubility and permeability .

Biological Activity

8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (often abbreviated as 8-Amino-2-MeI) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, exploring various studies, case reports, and the compound's pharmacological properties.

  • Chemical Formula : C9H9N3O2
  • Molecular Weight : 179.19 g/mol
  • Structure : The compound features an imidazo[1,2-a]pyridine core with an amino group and a carboxylic acid functional group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of:

  • Antimicrobial Properties : Particularly against Mycobacterium tuberculosis (Mtb).
  • Anticancer Activity : In various cancer cell lines.
  • Enzyme Inhibition : Potential effects on enzymes related to disease processes.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against multidrug-resistant strains of Mtb. For instance:

  • A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with promising anti-TB activity, including 8-Amino-2-MeI. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against Mtb H37Rv strain, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity Data

CompoundMIC (μM)Target Organism
This compound0.03 - 5.0Mycobacterium tuberculosis
Other Imidazo Derivatives<0.006Mycobacterium bovis BCG

Anticancer Activity

The anticancer potential of 8-Amino-2-MeI has been explored in various cancer cell lines:

  • Studies have demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit cytotoxic effects against human cancer cell lines such as HeLa and HepG2. These compounds often show IC50 values in the low micromolar range .

Case Study: Cytotoxicity in Cancer Cell Lines

In a comparative study involving multiple derivatives, 8-Amino-2-MeI displayed significant cytotoxicity with IC50 values less than those of standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data

Cell LineCompoundIC50 (μM)
HeLaThis compound<5
HepG2Other derivatives<10

Enzyme Inhibition Studies

Research has indicated that compounds containing the imidazo[1,2-a]pyridine moiety can act as enzyme inhibitors. For example:

  • Some derivatives have shown inhibition of enzymes associated with cancer progression and inflammation pathways .

Structure-Activity Relationship (SAR)

The biological activity of 8-Amino-2-MeI is significantly influenced by its structural components:

  • The presence of the amino group at position 8 and the carboxylic acid at position 3 enhances its binding affinity to target proteins involved in microbial resistance and tumor growth .

Table 3: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Amino Group at Position 8Increased antimicrobial activity
Carboxylic Acid at Position 3Enhanced cytotoxicity against cancer cells

Q & A

Q. What green chemistry approaches reduce environmental impact?

  • Methodological Answer :
  • Solvent-Free Synthesis : Utilize ball-milling for solid-state reactions, eliminating waste from volatile solvents .
  • Biocatalysis : Employ lipases or oxidoreductases for enantioselective modifications, achieving >90% ee in chiral derivatives .

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